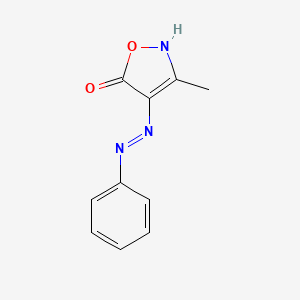
(4Z)-3-methyl-4-(2-phenylhydrazinylidene)-1,2-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4Z)-3-methyl-4-(2-phenylhydrazinylidene)-1,2-oxazol-5(4H)-one is a compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of the C=N–NH group, which endows the carbon atom with nucleophilic and electrophilic characteristics, and the nitrogen atom with nucleophilic properties . This dual nature enables hydrazones to be utilized in various applications, including drug development and organic synthesis.
準備方法
The synthesis of (4Z)-3-methyl-4-(2-phenylhydrazinylidene)-1,2-oxazol-5(4H)-one typically involves the condensation of an arylhydrazine with an aldehyde or ketone . For instance, phenylhydrazine can condense with acetophenone to produce acetophenone phenylhydrazone, which can then be further processed to obtain the desired compound . The reaction conditions often include the use of ethanol and a few drops of glacial acetic acid, followed by recrystallization to purify the product .
化学反応の分析
(4Z)-3-methyl-4-(2-phenylhydrazinylidene)-1,2-oxazol-5(4H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include acids, bases, and oxidizing agents. For example, the compound can undergo Z,E-isomerization triggered by light or chemical stimuli, allowing it to function as a molecular switch . The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of covalent organic frameworks and optoelectronic devices . In biology and medicine, hydrazones, including (4Z)-3-methyl-4-(2-phenylhydrazinylidene)-1,2-oxazol-5(4H)-one, are valuable as antimicrobial agents and in drug development . Additionally, the compound’s ability to undergo Z,E-isomerization makes it a promising candidate for the development of molecular machines and adaptive materials .
作用機序
The mechanism of action of (4Z)-3-methyl-4-(2-phenylhydrazinylidene)-1,2-oxazol-5(4H)-one involves its ability to undergo Z,E-isomerization. This process can occur through inversion, rotation, or hydrazone-azo tautomerization followed by rotation around the C–N bond . The compound’s molecular targets and pathways are influenced by its nucleophilic and electrophilic properties, which enable it to interact with various biological molecules and facilitate organocatalytic reactions .
類似化合物との比較
(4Z)-3-methyl-4-(2-phenylhydrazinylidene)-1,2-oxazol-5(4H)-one is unique due to its structural modularity and ability to undergo reversible Z,E-isomerization with high fatigue resistance . Similar compounds include other hydrazones, such as those derived from cyanoacetyl hydrazine and 3-acetylpyridine . These compounds also exhibit diverse biological properties and are used in various pharmaceutical applications .
特性
CAS番号 |
16428-77-6 |
|---|---|
分子式 |
C10H9N3O2 |
分子量 |
203.20 g/mol |
IUPAC名 |
3-methyl-4-phenyldiazenyl-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C10H9N3O2/c1-7-9(10(14)15-13-7)12-11-8-5-3-2-4-6-8/h2-6,13H,1H3 |
InChIキー |
GSTVATDKSJIQLT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)ON1)N=NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



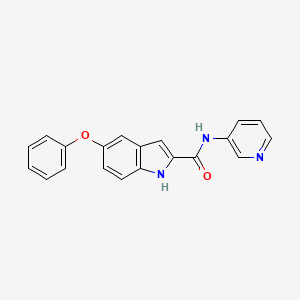
![7-[3-(dimethylamino)propyl]-N-(4-fluorophenyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14159570.png)
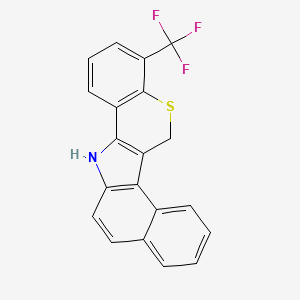
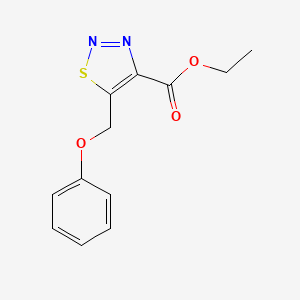
![2-(1,3-benzothiazol-2-yl)-N-[(4-methylphenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B14159582.png)

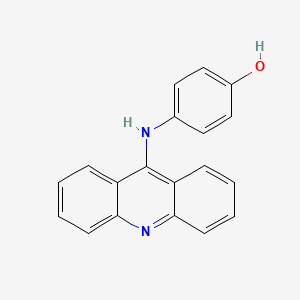
![2-Amino-4-[4-(hydroxymethyl)-1,3,2-dithiarsolan-2-yl]phenol](/img/structure/B14159589.png)
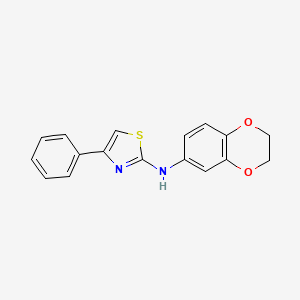
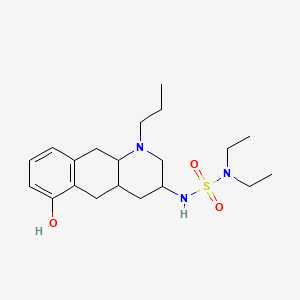

![1,3-Diphenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14159613.png)
![1-[3-(Naphthalen-2-yl)-4-oxa-1,2-diazaspiro[4.4]non-2-en-1-yl]ethanone](/img/structure/B14159616.png)
